molecular formula C13H12N6O2S2 B2450652 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 892021-73-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2450652
CAS No.: 892021-73-7
M. Wt: 348.4
InChI Key: YGSLWGAPWABTLJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic hybrid compound designed for antimicrobial and anti-inflammatory research. Its structure incorporates two high-value pharmacophores: a 1,3,4-thiadiazole ring and a 1,3,4-oxadiazole ring, linked via a thioacetamide bridge. The 1,3,4-thiadiazole nucleus is a recognized scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities. Scientific literature extensively documents that derivatives of this nucleus exhibit significant potency against a range of pathogenic bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, research indicates that 1,3,4-thiadiazole-carboxamide hybrids demonstrate notable efficacy as anti-inflammatory agents by inhibiting protein denaturation . The incorporation of the pyridinyl-oxadiazole moiety further enhances the molecule's potential for diverse biological interactions, particularly in enzymatic inhibition pathways relevant to cancer and inflammation . This structural complexity makes the compound a compelling candidate for investigators exploring new chemotherapeutic agents, studying structure-activity relationships in heterocyclic chemistry, or developing novel inhibitors for enzymes like lipoxygenase (LOX) . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S2/c1-2-10-16-18-12(23-10)15-9(20)7-22-13-19-17-11(21-13)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSLWGAPWABTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on a variety of research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Preparation of Thiadiazole Derivative : The initial step involves the synthesis of 5-ethyl-1,3,4-thiadiazole.
  • Formation of Oxadiazole Moiety : The pyridinyl oxadiazole is synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction : The thiol group from the oxadiazole is coupled with the acetamide derivative to yield the final product.

These reactions are generally performed under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole and oxadiazole moieties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Thiadiazole DerivativePC3 (Prostate Cancer)10.38
Oxadiazole DerivativeMCF7 (Breast Cancer)12.50

These findings suggest that modifications to the structure can enhance cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. Inhibitory assays revealed that certain derivatives exhibited significant LOX inhibition:

Compound Type% Inhibition at 10 µM
Thiadiazole-Based85%
Oxadiazole-Based78%

This inhibition suggests a potential therapeutic role in managing inflammatory diseases and certain cancers .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various pathogens. For instance:

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.56
Escherichia coli3.12

These results indicate that the compound may serve as a basis for developing new antimicrobial agents .

Study on Anticancer Activity

In a comparative study involving this compound and standard chemotherapeutic agents like doxorubicin:

  • Methodology : Various cancer cell lines were treated with increasing concentrations of the compound.
  • Results : The compound exhibited lower IC50 values compared to doxorubicin in certain cell lines, indicating enhanced potency.

This suggests that further development could lead to more effective cancer therapies .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound against LOX:

  • Methodology : The enzyme activity was measured using spectrophotometric methods.
  • Results : The compound showed significant inhibition at sub-micromolar concentrations.

This reinforces its potential as an anti-inflammatory agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazoles exhibit potent antimicrobial properties. For instance, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains including Candida albicans. The disc diffusion method demonstrated significant inhibitory zones for several compounds derived from this scaffold .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines revealed that these compounds can inhibit cell proliferation effectively compared to standard chemotherapy agents like cisplatin. Molecular docking studies indicated favorable interactions with the dihydrofolate reductase enzyme, suggesting a mechanism of action that warrants further investigation .

Case Study 1: Antimicrobial Evaluation

A study conducted by Prabhakar et al. synthesized a series of 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antimicrobial activity. The results indicated that several compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized molecular docking to predict interactions with bacterial enzymes .

Case Study 2: Anticancer Studies

In another investigation focusing on anticancer properties, a group synthesized various thiadiazole derivatives and tested them against HepG-2 and A549 cell lines. The findings revealed that some compounds displayed over 70% inhibition in cell viability at certain concentrations. The binding affinity to key cancer-related targets was assessed using computational methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Reaction Site Reagents/Conditions Products Key Reference
5-Ethylthio group (C₅)Primary amines (e.g., NH₃, R-NH₂) in DMFSubstitution of -S-C₂H₅ with -NH-R or -NH₂
Thiadiazole ringHalogens (Cl₂, Br₂) in acidic mediaElectrophilic halogenation at position 2 or 5 of the thiadiazole ring

Example :
Reaction with hydrazine hydrate under reflux replaces the ethylthio group with a hydrazine derivative, forming intermediates for further cyclization .

Oxidation Reactions

The sulfur atoms in the thioether (-S-) and thiadiazole/oxadiazole rings undergo oxidation under controlled conditions.

Oxidation Target Oxidizing Agent Products Key Reference
Thioether bridge (-S-)H₂O₂ (30%) in acetic acidSulfoxide (-SO-) or sulfone (-SO₂-) formation
Thiadiazole ring sulfurKMnO₄ in alkaline mediumRing-opening to form sulfonic acid derivatives

Mechanistic Insight :
Oxidation of the thioether to sulfone enhances electrophilicity, facilitating subsequent nucleophilic attacks.

Hydrolysis Reactions

The acetamide (-NH-CO-) group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Key Reference
Acidic (HCl, 6M, reflux)H₃O⁺2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + 5-ethyl-1,3,4-thiadiazol-2-amine
Basic (NaOH, 10%)OH⁻Sodium salt of the carboxylic acid + ammonia release

Application :
Hydrolysis is critical for generating bioactive metabolites in pharmacological studies .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring exhibits instability under strong nucleophilic or reducing conditions:

Conditions Reagents Products Key Reference
Reductive (H₂/Pd-C)Hydrogen gas in ethanolThioamide derivatives via cleavage of the N-O bond
Alkaline (NH₃, H₂O)Aqueous ammonia at 80°CPyridine-4-carbohydrazide and thiourea analogs

Cross-Coupling Reactions

The pyridin-4-yl group enables participation in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Key Reference
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives at the pyridine ring
Ullmann couplingCuI, 1,10-phenanthrolineC-N bond formation with aryl halides

Biological Interactions (Reactivity with Enzymes)

While not strictly synthetic reactions, interactions with biological targets highlight its electrophilic reactivity:

Target Interaction Outcome Key Reference
GABAₐ receptorBinding via thiadiazole sulfur lone pairsAnticonvulsant activity in rodent models
Cytochrome P450 enzymesOxidation of thioether to sulfoneEnhanced metabolic stability in pharmacokinetic studies

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction. For example:

  • Step 1: Prepare the 1,3,4-thiadiazole core by cyclizing thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.
  • Step 2: React the thiadiazole intermediate with 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol in acetone or DMF, using anhydrous K₂CO₃ as a base, under reflux for 6–8 hours .
  • Purification: Recrystallize the crude product from ethanol or ethanol/water mixtures to achieve >95% purity.
    Optimization Tips:
  • Vary solvent polarity (e.g., acetonitrile vs. acetone) to improve yield.
  • Use catalytic KI to accelerate thiolate ion formation .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of key groups:
    • Pyridin-4-yl protons (δ 8.5–8.8 ppm as doublets).
    • Thiadiazole methylene (δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ at m/z 392.08).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure determination?

Methodological Answer:

  • Data Collection: Use high-resolution (<1.0 Å) X-ray data to minimize noise.
  • Refinement in SHELXL:
    • Apply "ISOR" and "DELU" restraints to model thermal motion in disordered regions.
    • Use "PART" instructions to split overlapping electron density for atoms with occupancy <1 .
  • Validation: Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Advanced: How to design a docking study to predict its binding affinity for acetylcholinesterase?

Methodological Answer:

  • Target Preparation: Retrieve the enzyme structure (PDB ID: 4EY7) and remove water/ligands.
  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, then optimize geometry with DFT (B3LYP/6-31G* basis set).
  • Docking Software: Use AutoDock Vina with a grid box centered on the active site (coordinates x=20, y=30, z=25; size=25 ų).
  • Validation: Compare results with known inhibitors (e.g., donepezil) to assess scoring function reliability .

Advanced: How to resolve conflicting biological activity data across assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Replication: Perform triplicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤1%).
  • Control Compounds: Include reference drugs (e.g., isoniazid for antimycobacterial assays) to calibrate inter-lab variability .
  • Mechanistic Studies: Use SPR (Surface Plasmon Resonance) to measure direct target binding, bypassing cell-based assay artifacts.

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer during the thiadiazole formation step.
  • Green Solvents: Replace acetone with cyclopentyl methyl ether (CPME) for safer, higher-yield reflux .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time.

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., replace pyridin-4-yl with pyridin-3-yl or phenyl groups) .
  • QSAR Modeling: Build a 3D-QSAR model using CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric features with activity.
  • In Silico ADMET: Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) with SwissADME to prioritize candidates .

Advanced: What computational methods validate NMR assignments for complex spectra?

Methodological Answer:

  • DFT Calculations: Simulate ¹H/¹³C NMR shifts using Gaussian09 at the B3LYP/6-311+G(d,p) level, referencing TMS as 0 ppm .
  • HSQC/HMBC Correlation: Map long-range couplings to confirm connectivity between thiadiazole and oxadiazole moieties.
  • DP4 Analysis: Statistically compare experimental vs. computed shifts to assign stereocenters with >95% confidence .

Advanced: How to troubleshoot low reproducibility in biological assays?

Methodological Answer:

  • Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC-UV at 0, 6, and 24 hours.
  • Cell Line Authentication: Use STR profiling to confirm absence of cross-contamination.
  • Data Normalization: Apply Z-score transformation to correct for plate-to-plate variability.

Advanced: What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

  • Software: Use StarDrop’s DEREK Nexus or GLORYx to identify likely Phase I/II metabolism sites (e.g., oxidation of the ethyl group on thiadiazole) .
  • CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
  • Metabolite Synthesis: Prepare predicted metabolites (e.g., hydroxylated derivatives) for comparative activity testing.

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